5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazine ring, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can be achieved through a multicomponent reaction (MCR) involving β-chlorovinyl aldehydes, ammonia, sodium hydrosulfide, and a second carbonyl compound . This reaction is conducted under mild conditions and allows for the simultaneous formation of multiple bonds, leading to the desired thiazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidoyl group can be reduced to an amine.
Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorobenzyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antitumor agent.
Pharmacology: It can be used to study the interactions of thiazine derivatives with biological targets.
Materials Science: The compound’s functional groups may impart useful properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The dichlorobenzyl moiety may interact with bacterial or viral proteins, while the thiazine ring could inhibit the proliferation of tumor cells by interfering with cellular processes . The exact pathways and targets are still under investigation, but the compound’s structure suggests multiple potential modes of action.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Known for its flavor properties and used in the food industry.
4,5-Dihydro-2-methylfuran-3(2H)-one: Used as a flavoring agent and has similar chemical reactivity.
1,2,4-Oxadiazoles: Known for their applications in medicinal chemistry and materials science.
Uniqueness
5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione stands out due to its combination of a pyrazole ring, a thiazine ring, and a dichlorobenzyl moiety
Properties
Molecular Formula |
C16H12Cl2N4O3S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-[N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H12Cl2N4O3S/c1-8(13-14(23)21-16(25)26-15(13)24)20-11-5-19-22(7-11)6-9-2-3-10(17)4-12(9)18/h2-5,7,24H,6H2,1H3,(H,21,23,25) |
InChI Key |
OWESJGBXKAHEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CN(N=C1)CC2=C(C=C(C=C2)Cl)Cl)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.